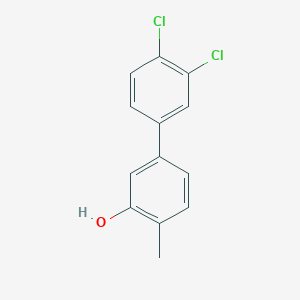

5-(3,4-Dichlorophenyl)-2-methylphenol

Description

5-(3,4-Dichlorophenyl)-2-methylphenol is a chlorinated phenolic compound characterized by a dichlorophenyl substituent at the 5-position and a methyl group at the 2-position of the phenol ring. Its dichlorophenyl moiety is a common feature in antimicrobial and cytotoxic agents, as seen in related oxadiazole-thione derivatives . The methyl group may enhance lipophilicity, influencing membrane permeability and biological interactions.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c1-8-2-3-10(7-13(8)16)9-4-5-11(14)12(15)6-9/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLXCJWOSQLZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683960 | |

| Record name | 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-53-6 | |

| Record name | 3',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-2-methylphenol typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-methylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Dechlorinated or hydrogenated phenols.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-methylphenol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Toxicological Profiles

Key Findings:

- Antimicrobial Activity: Oxadiazole-thione derivatives (e.g., 5a–5k) outperform 5-(3,4-Dichlorophenyl)-2-methylphenol in antimicrobial assays, likely due to their heterocyclic cores and piperidine substituents .

- Antioxidant Capacity: Bipyrazole derivatives with dichlorophenyl groups exhibit moderate activity, but phenolic -OH groups (absent in the target compound) are critical for superior radical scavenging .

- Toxicity: Chlorophenol derivatives generally show higher toxicity than heterocyclic analogues. For example, iodinated pyridazinones emit hazardous fumes upon decomposition , whereas oxadiazole-thiones display lower acute toxicity .

Research Implications and Limitations

- Gaps in Data: Direct studies on 5-(3,4-Dichlorophenyl)-2-methylphenol are scarce; most evidence derives from structurally related compounds.

- Structural Optimization : Introducing heterocyclic moieties (e.g., oxadiazole) or polar substituents (e.g., -OH) could enhance bioactivity while mitigating toxicity .

- Environmental Impact: Chlorophenols like 4-chloro-2-methylphenol are persistent pollutants ; similar concerns may apply to the target compound.

References:

Turkish Journal of Chemistry (2021)

Antioxidant Activity Study (2023)

Acta Crystallographica Section E (2010)

Dangerous Properties of Industrial Materials (12th Ed.)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.